molecular formula C27H48NaO5S B233808 3-Hydroxycholestan-6-yl sulfate CAS No. 141677-59-0

3-Hydroxycholestan-6-yl sulfate

Cat. No.: B233808
CAS No.: 141677-59-0
M. Wt: 507.7 g/mol
InChI Key: PJYBMXLGEQDGDW-KDYNESQISA-N
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Description

3-Hydroxycholestan-6-yl sulfate is a sterol-derived sulfate ester characterized by a hydroxyl group at the 3rd carbon and a sulfate group at the 6th position of the cholestane backbone. Sterol sulfates, in general, play critical roles in biological systems, including cell membrane stabilization, signaling, and enzymatic regulation. The sulfate moiety enhances the molecule’s polarity, influencing its solubility and interactions with proteins or lipids.

Properties

CAS No.

141677-59-0

Molecular Formula

C27H48NaO5S

Molecular Weight

507.7 g/mol

InChI

InChI=1S/C27H48O5S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(32-33(29,30)31)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4;/h17-25,28H,6-16H2,1-5H3,(H,29,30,31);/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-;/m1./s1

InChI Key

PJYBMXLGEQDGDW-KDYNESQISA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na]

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)OS(=O)(=O)O)C.[Na]

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OS(=O)(=O)O)C.[Na]

Synonyms

3 beta-hydroxy-5 alpha-cholestan-6 alpha-yl sulfate
3-hydroxycholestan-6-yl sulfate
3-hydroxycholestan-6-yl sulfate, monosodium salt
3-OH-cholest-6-SO4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfate-Containing Compounds

Structural and Functional Comparisons

The sulfate group’s position and molecular context significantly influence biological activity and physicochemical properties. Below is a comparative analysis with selected sulfate-containing compounds:

Table 1: Key Properties of 3-Hydroxycholestan-6-yl Sulfate and Related Compounds
Compound Structural Features Biological/Industrial Role Acidity (pKa) Stability
This compound Cholestane backbone with 3-OH and 6-sulfate Hypothesized role in lipid signaling ~2.0 (sulfate ester) Hydrolyzes under acidic conditions
Ceftolozane sulfate β-lactam antibiotic with sulfate ester Enhances solubility and efficacy Deprotonated in solution Stable in pharmaceutical formulations
Hydrogen sulfate (HSO₄⁻) HSO₄⁻ ion (partially deprotonated sulfuric acid) Industrial acid, battery electrolyte ~1.99 (first dissociation) Highly soluble in water
Sodium bisulfate (NaHSO₄) Na⁺ and HSO₄⁻ ions pH adjuster, cleaning agent ~1.99 (HSO₄⁻) Stable at room temperature

Sulfate Group Reactivity and Stability

  • This compound : The sulfate ester linkage (C-O-SO₃⁻) is less acidic than free hydrogen sulfate (HSO₄⁻) but more prone to hydrolysis under acidic or enzymatic conditions. This contrasts with ceftolozane sulfate , where the sulfate group improves pharmacokinetic properties without significant instability .
  • Hydrogen sulfate (HSO₄⁻) : Exhibits strong acidity (pKa ~1.99), making it a key component in industrial processes like lead-acid batteries . Its ionic nature ensures high solubility, unlike sterol sulfates, which exhibit amphipathic behavior due to their hydrophobic backbones.

Analytical Considerations

Sulfate quantification methods, such as PMF (Positive Matrix Factorization) modeling referenced in atmospheric studies , highlight the importance of sulfate detection in diverse contexts. However, sterol sulfates require specialized techniques (e.g., mass spectrometry) due to their complex matrices.

Preparation Methods

Selective Hydroxy Group Protection and Sulfation

The most well-documented approach involves the selective protection of hydroxyl groups in 5α-cholestane-3β,6α-diol, followed by sulfation at the 6α-position. This method, detailed in, employs a combination of acetyl, tetrahydropyranyl (THP), and methoxymethyl (MOM) protective groups to achieve regioselectivity.

Key Steps:

  • Diol Protection :

    • The 3β-hydroxy group is protected as an acetate using acetyl chloride, while the 6α-hydroxy group is masked with a THP or MOM group. This dual protection ensures selective reactivity during subsequent steps.

    • Yield: The intermediate 3β-hydroxy-5α-cholestan-6α-yl acetate is obtained in 96% yield over two steps.

  • Deprotection and Sulfation :

    • The THP group at C6 is selectively removed under acidic conditions (e.g., aqueous HCl in tetrahydrofuran), exposing the 6α-hydroxy group.

    • Sulfation is performed using a sulfur trioxide-pyridine complex in anhydrous pyridine, yielding the 6α-sulfate ester.

  • Final Deprotection :

    • The acetyl group at C3 is hydrolyzed using methanolic potassium carbonate, yielding 3β-hydroxy-5α-cholestan-6α-yl sulfate.

Optimization Considerations:

  • Protective Group Compatibility : The use of MOM groups instead of THP may reduce steric hindrance during sulfation, though this requires validation.

  • Reaction Solvent : Anhydrous pyridine ensures optimal sulfation efficiency by scavenging protons released during the reaction.

Alternative Sulfation Strategies

While direct sulfation of unprotected diols is theoretically possible, the presence of multiple hydroxyl groups in steroidal systems often leads to non-selective reactions. However, insights from sulfated steroid isolation in marine organisms (e.g., starfish) suggest that enzymatic sulfation in nature occurs at specific positions, inspiring biomimetic synthetic routes.

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for this compound and intermediates are critical for structural confirmation. Key observations from and include:

Table 1: Selected 1H^1H NMR Data for 3β-Hydroxy-5α-cholestan-6α-yl Sulfate

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-3β3.52m1H
H-6α4.21dt (J = 11 Hz)1H
H-190.68s3H

Table 2: 13C^{13}C NMR Data Highlights

Carbon PositionChemical Shift (δ, ppm)
C-373.5
C-680.1
C-2517.8

The downfield shift of H-6α (δ 4.21) and C-6 (δ 80.1) confirms sulfation at this position.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is indispensable for confirming the molecular formula and sulfate group presence. For this compound:

  • Observed [M - Na]^- : m/z 515.3043 (calculated for C27H _{27}H _{48}O6S_6S: 515.3048).

  • Fragment Ion : m/z 97 ([HSO4] _4] ^- $$) confirms sulfate esterification.

Challenges in Synthesis and Industrial Scalability

Sulfation Efficiency

  • Reagent Stoichiometry : Excess sulfur trioxide-pyridine complex (>1.5 equiv) risks oversulfation at unintended positions.

  • Temperature Control : Reactions conducted above 40°C may degrade the sulfate ester, necessitating low-temperature protocols.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison for this compound Synthesis

ParameterSelective ProtectionEnzymatic Mimicry
Yield65–70%Not reported
RegioselectivityHighModerate
ScalabilityIndustrial feasibleLaboratory-scale only
Purification ComplexityColumn chromatographyExtraction

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